An In-depth Technical Guide to 3-(5-Fluoro-2-nitrophenoxy)pyrrolidine: A Versatile Scaffold for Drug Discovery
An In-depth Technical Guide to 3-(5-Fluoro-2-nitrophenoxy)pyrrolidine: A Versatile Scaffold for Drug Discovery
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3-(5-Fluoro-2-nitrophenoxy)pyrrolidine. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering insights grounded in established chemical principles and supported by available data on analogous compounds.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive compounds.[1][2] This five-membered nitrogen heterocycle is a versatile scaffold due to its ability to introduce three-dimensionality into molecules, a crucial factor for specific interactions with biological targets.[1] The pyrrolidine moiety is present in a wide range of FDA-approved drugs, highlighting its importance in the development of new therapeutic agents.[2] The introduction of a fluorinated and nitrated phenoxy substituent at the 3-position of the pyrrolidine ring, as in 3-(5-fluoro-2-nitrophenoxy)pyrrolidine, offers a unique combination of electronic and steric properties that can be exploited for the design of novel drug candidates with diverse biological activities, including anticancer, antimicrobial, and central nervous system applications.[3][4][5] The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can act as a hydrogen bond acceptor or be a precursor for further chemical modifications.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-(5-Fluoro-2-nitrophenoxy)pyrrolidine is characterized by a central pyrrolidine ring linked to a 5-fluoro-2-nitrophenyl group via an ether linkage at the 3-position.
Molecular Formula: C₁₀H₁₁FN₂O₃[6] Molecular Weight: 226.20 g/mol [6] CAS Number: 1249075-94-2[6]
| Property | Predicted Value/Information | Justification/Reference |
| Melting Point | Solid at room temperature, likely in the range of 50-150 °C | Similar substituted nitrophenols and pyrrolidine derivatives are solids with melting points in this range. |
| Boiling Point | > 300 °C (decomposes) | High molecular weight and polar functional groups suggest a high boiling point, with probable decomposition at elevated temperatures. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | The aromatic and heterocyclic components suggest solubility in organic solvents, while the polar nitro and amine groups may impart slight aqueous solubility. |
| pKa | The pyrrolidine nitrogen is basic, with an estimated pKa of 8-9. | The pKa of pyrrolidine is around 11.3, but the electron-withdrawing nature of the substituted phenoxy group will likely reduce the basicity of the pyrrolidine nitrogen. |
| LogP | Estimated between 2 and 3. | The presence of both lipophilic (aromatic ring) and hydrophilic (nitro, ether, amine) groups suggests a moderate octanol-water partition coefficient. |
Structural Elucidation Workflow
The definitive identification and characterization of 3-(5-Fluoro-2-nitrophenoxy)pyrrolidine would rely on a combination of spectroscopic techniques.
Caption: A typical workflow for the synthesis, purification, and structural confirmation of a novel chemical entity.
Predicted Spectroscopic Data
Based on the structure, the following spectral characteristics are anticipated:
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¹H NMR: Signals corresponding to the protons on the pyrrolidine ring (likely in the 2.0-4.0 ppm range), aromatic protons on the fluoronitrophenyl ring (in the 7.0-8.5 ppm region), and a proton attached to the pyrrolidine nitrogen (if not exchanged with solvent). The coupling patterns of the aromatic protons would be indicative of the substitution pattern.
-
¹³C NMR: Resonances for the carbon atoms of the pyrrolidine ring, the aromatic ring, and the carbon bearing the ether linkage. The carbon attached to the fluorine atom would exhibit a characteristic coupling (¹J C-F). The carbon atoms of the pyrrolidine ring typically appear between 25 and 60 ppm.[7]
-
¹⁹F NMR: A single resonance for the fluorine atom, with its chemical shift influenced by the electronic environment of the aromatic ring.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), the asymmetric and symmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹, respectively), the C-O-C ether stretch, and the C-F stretch.[8][9]
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 227.08. Common fragmentation patterns for α-pyrrolidinophenones often involve the loss of the pyrrolidine ring.[10]
Proposed Synthesis
A plausible and efficient synthetic route to 3-(5-fluoro-2-nitrophenoxy)pyrrolidine would involve a nucleophilic aromatic substitution (SNAAr) reaction. This common method for forming aryl ethers is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as the nitro group present in the target molecule.
Proposed Synthetic Scheme
Caption: Proposed synthesis of 3-(5-Fluoro-2-nitrophenoxy)pyrrolidine via an SNAAr reaction.
Step-by-Step Experimental Protocol (Hypothetical)
-
Preparation of the Reaction Mixture: To a solution of 3-hydroxypyrrolidine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).
-
Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the pyrrolidin-3-olate anion.
-
Nucleophilic Aromatic Substitution: Add 2,4-difluoronitrobenzene (1.0 eq) to the reaction mixture. The reaction is typically heated to a temperature between 60-100 °C to promote the substitution reaction. The more activated fluorine at the 2-position (ortho to the nitro group) is expected to be displaced by the alkoxide.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-(5-fluoro-2-nitrophenoxy)pyrrolidine.
Causality Behind Experimental Choices:
-
Choice of Base and Solvent: A polar aprotic solvent (DMF or DMSO) is chosen to dissolve the reactants and facilitate the SNAAr reaction, which proceeds faster in such solvents. The base is crucial for deprotonating the hydroxyl group of 3-hydroxypyrrolidine, generating the nucleophilic alkoxide.
-
Choice of Starting Material: 2,4-Difluoronitrobenzene is an excellent substrate for this reaction due to the presence of two activating fluorine atoms and a strongly electron-withdrawing nitro group, which stabilizes the Meisenheimer complex intermediate. The fluorine atom ortho to the nitro group is more susceptible to nucleophilic attack.
Potential Applications in Drug Discovery
The structural motifs present in 3-(5-fluoro-2-nitrophenoxy)pyrrolidine suggest its potential as a valuable building block in medicinal chemistry for the development of novel therapeutic agents.
As a Scaffold for Novel Bioactive Molecules
The pyrrolidine ring can be further functionalized at the nitrogen atom to introduce a variety of substituents, allowing for the exploration of a large chemical space and the optimization of biological activity. The 2-nitrophenyl group can be readily reduced to the corresponding 2-aminophenyl derivative, which can then be used in a variety of cyclization reactions to form other heterocyclic systems, such as quinolines or benzodiazepines.
Caption: Potential pathways for the derivatization of 3-(5-fluoro-2-nitrophenoxy)pyrrolidine.
Target-Oriented Drug Design
The 3-aryloxypyrrolidine motif is present in a number of biologically active compounds, including potent and balanced norepinephrine and serotonin reuptake inhibitors.[11] This suggests that derivatives of 3-(5-fluoro-2-nitrophenoxy)pyrrolidine could be investigated for their potential as antidepressants or for the treatment of other central nervous system disorders. Furthermore, the incorporation of a fluorinated phenyl ring is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity to target proteins.[12]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(5-fluoro-2-nitrophenoxy)pyrrolidine is not publicly available, a hazard assessment can be made based on the known risks of its constituent functional groups and related compounds.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.
-
Ingestion and Inhalation: Do not ingest or inhale.
Potential Hazards:
| Hazard Category | Potential Risk | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Wash hands thoroughly after handling. Use in a well-ventilated area. Wear gloves. |
| Skin Irritation/Corrosion | May cause skin irritation. | Avoid contact with skin. Wear protective gloves. |
| Eye Irritation/Damage | May cause serious eye irritation. | Wear safety glasses with side-shields or goggles. |
| Sensitization | No data available, but sensitization should be considered a possibility. | Avoid prolonged or repeated exposure. |
| Mutagenicity/Carcinogenicity | No data available. | Handle as a potentially hazardous substance. |
Handling and Storage:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
Conclusion
3-(5-Fluoro-2-nitrophenoxy)pyrrolidine represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its unique combination of a versatile pyrrolidine scaffold with the electronic properties of a fluorinated and nitrated aromatic ring makes it an attractive starting point for the synthesis of diverse libraries of novel compounds. While further experimental validation of its properties and biological activities is required, this in-depth guide provides a solid foundation for researchers and scientists to begin exploring the potential of this intriguing molecule.
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